molecular formula C10H13NO B095112 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol CAS No. 19301-11-2

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Cat. No. B095112
CAS RN: 19301-11-2
M. Wt: 163.22 g/mol
InChI Key: YNLHBGLBJHVNTK-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a chemical compound with the molecular weight of 163.22 . It is a powder at room temperature . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol .


Synthesis Analysis

The synthesis of benzazepines, including 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, has been a topic of research for many years . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The InChI code for 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is 1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 . An X-ray structural analysis established the molecular structures of 2-cyano-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate .


Physical And Chemical Properties Analysis

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a powder at room temperature . It has a melting point of 131-132 degrees Celsius . The compound has a molecular weight of 163.22 .

Scientific Research Applications

  • Antiparasitic Activity : Tetrahydro-1-benzazepines, including derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, have potential as antiparasitic drugs for treating chagas disease and leishmaniasis. This is supported by research on the crystal structures of five new substituted tetrahydro-1-benzazepines (Macías et al., 2016).

  • Receptor Antagonism : SCH 23390, a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, is known for its antagonist effects at peripheral dopamine receptors, with implications for treatments targeting the central nervous system (Hilditch et al., 1986).

  • Angiotensin-Converting Enzyme Inhibition : Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol have been studied for their ability to inhibit angiotensin converting enzyme, with implications for cardiovascular treatments (Stanton et al., 1985).

  • NMDA Receptor Antagonism : Research has been conducted on 3-Benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, with 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols being a novel class in this field (Tewes et al., 2010).

  • Muscarinic Receptor Antagonism : 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been developed as potentially selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).

  • Dopamine Receptor Identification : Iodinated derivatives of SKF 83692 (2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol) have been used to identify the D-1 dopamine receptor, demonstrating the compound's utility in neuropharmacological research (Sidhu & Kebabian, 1985).

  • Synthesis Techniques : Various studies have been dedicated to developing efficient synthetic pathways for 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol and its derivatives. For example, an efficient three-component one-pot approach for synthesizing 2,3,4,5-tetrahydro-1H-2-benzazepines was developed using a rhodium catalyst (Vieira & Alper, 2008).

  • Enantiomer Pharmacological Evaluation : The synthesis and pharmacological evaluation of enantiomerically pure GluN2B selective NMDA receptor antagonists have been conducted, focusing on compounds with a 3-benzazepine scaffold (Börgel et al., 2018).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLHBGLBJHVNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303985
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

CAS RN

19301-11-2
Record name NSC163846
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Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
B Tewes, B Frehland, R Fröhlich… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title compound, C25H27NO4S, which crystallized as a racemate, the relative configuration of the adjacent OH and CH3 groups on the azepine ring is trans. The seven-membered …
Number of citations: 1 scripts.iucr.org
B Tewes, B Frehland, R Fröhlich… - Acta Crystallographica …, 2016 - scripts.iucr.org
The title compounds, C22H29NO2 (3) and C22H29NO2 (4) [systematic names: (1S*,2R*)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol and (1R*,2R*)-…
Number of citations: 2 scripts.iucr.org
S Dey, D Schepmann, B Wünsch - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
The NMDA receptor containing GluN2B subunits represents a promising target for the development of drugs for the treatment of various neurological disorders including …
Number of citations: 7 www.sciencedirect.com
B Tewes, B Frehland, D Schepmann… - …, 2010 - Wiley Online Library
Cleavage and reconstitution of a bond in the piperidine ring of ifenprodil (1) leads to 7‐methoxy‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepin‐1‐ols, a novel class of NR2B‐selective NMDA …
B Tewes, B Frehland, D Schepmann… - Journal of Medicinal …, 2015 - ACS Publications
A chiral pool synthesis was developed to obtain all four stereoisomeric 2-methyl-3-(4-phenylbutyl)tetrahydro-3-benzazepin-1-ols 21, 31, and 32 in a seven- to eight-step sequence. The …
Number of citations: 33 pubs.acs.org
H Ahmed, A Haider, J Varisco… - Journal of medicinal …, 2019 - ACS Publications
Aspiring to develop a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug …
Number of citations: 23 pubs.acs.org
F Börgel, M Szermerski, JA Schreiber… - …, 2018 - Wiley Online Library
To determine the eutomers of potent GluN2B‐selective N‐methyl‐d‐aspartate (NMDA) receptor antagonists with a 3‐benzazepine scaffold, 7‐benzyloxy‐3‐(4‐phenylbutyl)‐2,3,4,5‐…
B Tewes, B Frehland, D Schepmann… - Bioorganic & medicinal …, 2010 - Elsevier
NR2B selective NMDA receptor antagonists with tetrahydro-3-benzazepine-1,7-diol scaffold have been designed by formal cleavage and reconstitution of the piperidine ring of the lead …
Number of citations: 57 www.sciencedirect.com
M Szermerski, F Börgel, D Schepmann… - …, 2018 - Wiley Online Library
To analyze the N‐methyl‐d‐aspartate (NMDA) receptor distribution in the central nervous system, fluorinated ligands that selectively address the ifenprodil binding site of GluN2B‐…
S Dey, L Temme, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
The role of the phenolic and benzylic OH moieties for the interaction of tetrahydro-3-benzazepine-1,7-diol 3d with GluN2B subunit containing NMDA receptors was analyzed by their …
Number of citations: 14 www.sciencedirect.com

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